(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid
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Overview
Description
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and reagents is crucial for optimizing the reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its boronic acid moiety, for example, makes it particularly useful in Suzuki–Miyaura coupling reactions .
Properties
Molecular Formula |
C14H15BN2O4 |
---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
[4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-4-5-9(8-16)10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 |
InChI Key |
NJKWQAREKPQGBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C#N)(O)O |
Origin of Product |
United States |
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